2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
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Overview
Description
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a complex organic compound that features a purine base linked to a modified amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Linking the Purine Base to the Amino Acid: The purine base is then linked to the amino acid derivative through a glycosidic bond formation.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is used to protect the amino group during the synthesis and is removed in the final step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base and the amino acid derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a purine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biology, the compound might be used to study the interactions between purine bases and amino acids, which are relevant to understanding nucleic acid-protein interactions.
Medicine
In medicine, derivatives of this compound could be explored for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The purine base could mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis or function.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside.
Guanosine: Another purine nucleoside with similar structural features.
Nucleoside Analogues: Synthetic compounds designed to mimic natural nucleosides.
Uniqueness
What sets 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate apart is the specific combination of the purine base with the modified amino acid, which could confer unique properties in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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